Paclobutrazol

Vue d'ensemble

Description

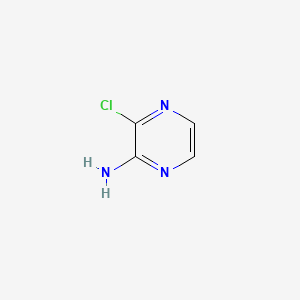

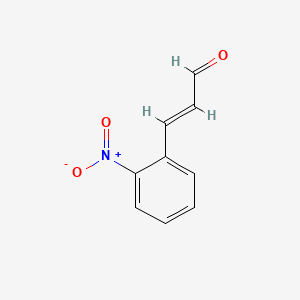

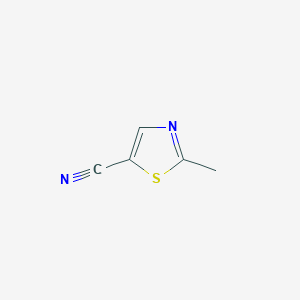

Paclobutrazol (PBZ) is a member of the triazole family and is known for its growth regulating properties . It is an organic compound used as a plant growth retardant and a triazole fungicide .

Synthesis Analysis

The first synthesis of Paclobutrazol was disclosed in patents filed by an ICI group working at Jealott’s Hill . The process involves combining 4-Chlorobenzaldehyde and pinacolone in an aldol condensation to form a chalcone, which is then hydrogenated using Raney nickel as a catalyst to give a substituted ketone . This material is brominated and the resulting compound is treated with the sodium salt of 1,2,4-triazole in a nucleophilic substitution reaction .Molecular Structure Analysis

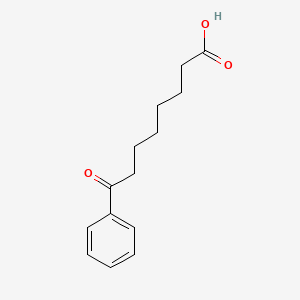

Paclobutrazol has a molecular formula of C15H20ClN3O and a molecular weight of 293.792 . The IUPAC name for Paclobutrazol is (2RS, 3RS)-1-(4-Chlorophenyl)-4, 4-dimethyl-2-(1H-1, 2, 4-trizol-1-yl)-pentan-3-ol .Chemical Reactions Analysis

Paclobutrazol affects the isoprenoid pathway and alters the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .Physical And Chemical Properties Analysis

Paclobutrazol is a white crystalline solid with a density of 1.23 g/cm3 . It has a melting point of 165-166°C and a boiling point of 460.9 °C at 760 mHg . It is soluble in water at 22.9 mg/L at 20 °C .Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOGWMIKYWRTKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860993 | |

| Record name | 1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66346-04-1, 76738-62-0 | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methyl]-α-(1,1-dimethylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66346-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-tert-butyl-β-[(4-chlorophenyl)methyl]-1H-triazol-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methyl]-α-(1,1-dimethylethyl)-, (αR,βR)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does paclobutrazol interact with its target to exert its effects?

A1: Paclobutrazol inhibits gibberellin biosynthesis by targeting the enzyme ent-kaurene oxidase, which is involved in the early steps of gibberellin biosynthesis. [] This inhibition leads to a reduction in gibberellin levels within the plant. []

Q2: What are the downstream effects of reduced gibberellin levels caused by paclobutrazol?

A2: Reduced gibberellin levels lead to a range of effects, including:

- Inhibition of stem elongation: Paclobutrazol is well-known for its ability to reduce plant height by inhibiting internode elongation. [, , ]

- Increased stem diameter: Paclobutrazol can promote lateral growth, resulting in thicker stems. [, ]

- Enhanced root growth: Paclobutrazol can promote root development, leading to a higher root-to-shoot ratio. [, ]

- Altered flowering and fruiting: Paclobutrazol can influence flowering time, fruit set, and fruit size in various plant species. [, , , , ]

- Increased stress tolerance: Paclobutrazol can enhance resistance to abiotic stresses, such as drought and salinity. [, ]

Q3: What is the molecular formula and weight of paclobutrazol?

A3: The molecular formula of paclobutrazol is C15H20ClN3O, and its molecular weight is 305.8 g/mol.

Q4: Is there any available spectroscopic data for paclobutrazol?

A4: Spectroscopic data for paclobutrazol, such as NMR and IR spectra, can be found in chemical databases and research articles. Refer to resources like PubChem, ChemSpider, or scientific literature for detailed spectroscopic information.

Q5: How does paclobutrazol perform under various environmental conditions?

A5: Paclobutrazol is known for its relatively long persistence in soil, which can influence its efficacy and environmental fate. [] Factors such as soil type, pH, and microbial activity can affect its degradation rate. []

Q6: Are there any specific material compatibility considerations for paclobutrazol?

A6: Information on the compatibility of paclobutrazol with specific materials, such as packaging or application equipment, can be found in the product label and safety data sheet (SDS) provided by the manufacturer.

Q7: Does paclobutrazol exhibit any catalytic properties?

A7: Paclobutrazol is not known to possess significant catalytic properties. Its primary mode of action is through enzyme inhibition rather than catalysis.

Q8: What are the main applications of paclobutrazol?

A8: Paclobutrazol has various applications in agriculture and horticulture, including:

- Growth control: It is widely used to control plant height and shape, particularly in fruit trees, ornamentals, and turfgrass. [, , , , ]

- Flowering and fruiting manipulation: It can be used to promote flowering, improve fruit set, and modify fruit size and shape. [, , , ]

- Stress tolerance enhancement: It can improve plant resistance to drought, salinity, and other environmental stresses. [, ]

Q9: Have computational methods been used to study paclobutrazol?

A9: Computational chemistry techniques, such as molecular docking and QSAR modeling, have been employed to study the interaction of paclobutrazol with its target enzyme and to predict its activity. []

Q10: How do structural modifications of paclobutrazol affect its activity?

A10: SAR studies have shown that modifications to the paclobutrazol structure can significantly impact its activity and selectivity. [] For example, changes to the substituents on the phenyl ring or the triazole ring can alter its binding affinity to the target enzyme. []

Q11: Are there any specific formulation strategies to improve the stability or efficacy of paclobutrazol?

A12: Formulation strategies, such as encapsulation or controlled-release formulations, have been explored to enhance the stability, solubility, and efficacy of paclobutrazol. []

Q12: What are the safety, health, and environmental (SHE) regulations regarding paclobutrazol use?

A13: The use of paclobutrazol is subject to specific regulations that vary depending on the country or region. Always refer to local regulations and guidelines for safe handling, application, and disposal. []

Q13: What is the environmental fate of paclobutrazol?

A14: Paclobutrazol can persist in the environment, particularly in soil, and its degradation is influenced by factors such as soil type, pH, and microbial activity. []

Q14: Are there any concerns regarding the ecotoxicological effects of paclobutrazol?

A14: While paclobutrazol can provide benefits in agriculture and horticulture, its potential impact on non-target organisms and ecosystems should be carefully considered.

Q15: Are there any alternative plant growth regulators to paclobutrazol?

A16: Yes, there are other plant growth regulators with similar effects, such as uniconazole and chlormequat chloride. [, ] The choice of plant growth regulator depends on the specific crop, desired effect, and environmental considerations.

Q16: How should paclobutrazol waste be managed?

A17: Proper disposal of paclobutrazol products and containers should follow local regulations and guidelines to minimize environmental risks. []

Q17: What research infrastructure and resources are available for studying paclobutrazol?

A18: A range of resources, including research institutions, universities, and online databases, provide information on paclobutrazol. Examples include scientific journals, agricultural extension services, and chemical suppliers. []

Q18: When was paclobutrazol first discovered and developed?

A18: Paclobutrazol was first synthesized in the 1970s and its plant growth regulating properties were subsequently discovered.

Q19: What are some significant milestones in paclobutrazol research?

A20: Milestones in paclobutrazol research include the elucidation of its mode of action, the development of various formulations, and its widespread adoption in agriculture and horticulture for various applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3428232.png)

![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B3428269.png)